molecular formula C24H21N3O3 B11311626 N-(2-ethylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

N-(2-ethylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

Cat. No.: B11311626
M. Wt: 399.4 g/mol
InChI Key: NMXGKBITUCIIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The oxadiazole ring is then coupled with a phenoxy acetamide moiety. This can be achieved through nucleophilic substitution reactions where the phenoxy group is introduced.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the oxadiazole moiety.

    Reduction: Reduction reactions could target the oxadiazole ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic properties such as anti-inflammatory or anticancer activities.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring could play a crucial role in these interactions due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-2-[4-(3-phenyl-1,2,4-thiadiazol-5-yl)phenoxy]acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    N-(2-ethylphenyl)-2-[4-(3-phenyl-1,2,4-triazol-5-yl)phenoxy]acetamide: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in N-(2-ethylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide imparts unique electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C24H21N3O3/c1-2-17-8-6-7-11-21(17)25-22(28)16-29-20-14-12-19(13-15-20)24-26-23(27-30-24)18-9-4-3-5-10-18/h3-15H,2,16H2,1H3,(H,25,28)

InChI Key

NMXGKBITUCIIRK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.